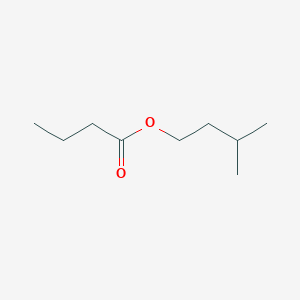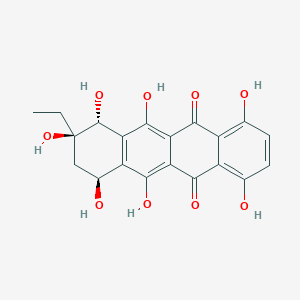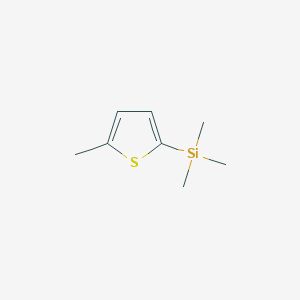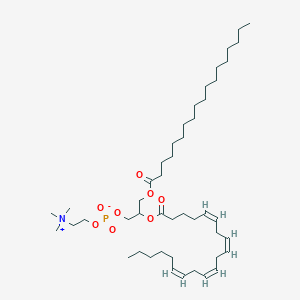
9H-3,9'-Bicarbazol
Übersicht
Beschreibung
9H-3,9'-Bicarbazole is a heterocyclic compound containing a fused nine-membered ring system composed of three carbon atoms and six nitrogen atoms. It has been studied extensively for its potential applications in a variety of scientific fields, including synthetic organic chemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
9H-3,9’-Bicarbazol wurde bei der Entwicklung von Organischen Leuchtdioden (OLEDs) . Insbesondere wurde berichtet, dass 3,3’-Bicarbazol-basierte kleine Hostmoleküle in lösungsmittelverarbeiteten phosphoreszierenden OLEDs verwendet werden . Diese Moleküle zeigten ähnliche optische Eigenschaften in Lösungen, aber unterschiedliche Photolumineszenz in Filmen . Eine lösungsmittelverarbeitete grüne phosphoreszierende OLED mit dem 9H-3,9’-Bicarbazol-Host zeigte eine hohe maximale Stromeffizienz und Leistungseffizienz .
Temperatur-aktivierte verzögerte Fluoreszenz (TADF) Moleküle
9H-3,9’-Bicarbazol wurde bei der Konstruktion von Temperatur-aktivierten verzögerten Fluoreszenz (TADF) Molekülen . Insbesondere wurden 9- (2- (4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-Bicarbazol (o-TrzDCz), 9- (3- (4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-Bicarbazol (m-TrzDCz) und 9- (4- (4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-Bicarbazol (p-TrzDCz) entworfen . Es wurde festgestellt, dass diese Moleküle unterschiedliche photophysikalische Eigenschaften aufweisen, einschließlich der Intersystem Crossing-Rate, der Reorganisationsenergien und der Intersystem Crossing/Reverse Intersystem Crossing (ISC/RISC)-Rate .
Phosphoreszierende OLEDs
9H-3,9’-Bicarbazol wurde bei der Entwicklung von Phosphoreszierenden OLEDs . Viele Carbazolmoleküle wurden als Hostmaterialien in den emittierenden Schichten eingesetzt . Da 4,4′-Bis(N-Carbazolyl)-1,1′-Biphenyl (CBP) ein bekanntes phosphoreszierendes Hostmolekül aus frühen PHOLED-Berichten ist<a aria-label="1: Many carbazole molecules have been employed as host materials in the emitting layers1" data-citationid="
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used in the design of temperature-activated delayed fluorescent (tadf) molecules .
Mode of Action
9H-3,9’-Bicarbazole interacts with its targets by acting as a donor (D) in D-A (donor-acceptor) type TADF molecules . The compound’s interaction with its targets results in changes in the photophysical properties of the TADF molecules .
Biochemical Pathways
It is involved in the luminescent mechanics of tadf molecules .
Pharmacokinetics
Its solubility and other physicochemical properties have been reported .
Result of Action
The molecular and cellular effects of 9H-3,9’-Bicarbazole’s action are primarily observed in its role as a component of TADF molecules. It contributes to the high photoluminescence quantum yield (PLQY) in the aggregation state of these molecules .
Eigenschaften
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18628-07-4 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9'-Bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?
A1: 9H-3,9'-Bicarbazole (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).
Q2: How does the structure of 9H-3,9'-Bicarbazole affect its performance in OLEDs?
A2: The two carbazole units in 9H-3,9'-Bicarbazole are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes 9H-3,9'-Bicarbazole a good hole-transporting material. Researchers have explored linking various electron-deficient units to the 9H-3,9'-Bicarbazole core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].
Q3: What are some examples of successful applications of 9H-3,9'-Bicarbazole in OLEDs?
A3: 9H-3,9'-Bicarbazole has been successfully employed in various OLED architectures:
- As a building block in bipolar host materials: By combining 9H-3,9'-Bicarbazole with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of 9H-3,9'-Bicarbazole in achieving high-performance OLEDs.
- As a component of self-hosting TADF emitters: Researchers have integrated 9H-3,9'-Bicarbazole into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a 9H-3,9'-Bicarbazole unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















